5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

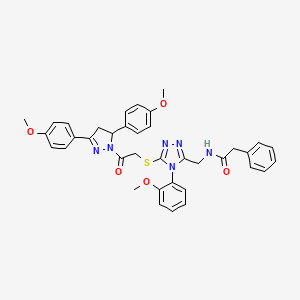

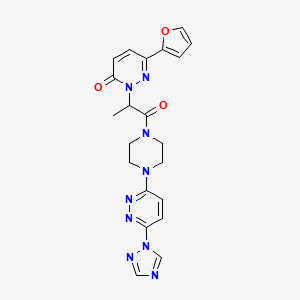

“5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C14H16ClN3O2 . It is a high-quality reference standard used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for “5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” is 1S/C14H16ClN3O2/c1-14 (2,3)12-9 (13 (19)20-4)8-16-18 (12)11-7-5-6-10 (15)17-11/h5-8H,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of “5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” is 293.75 . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A series of amides were synthesized by condensing chlorides of substituted pyrazine-2-carboxylic acids, including 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, with various ring-substituted aminothiazoles or anilines. The structure-activity relationships between the chemical structures and their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities were explored. Notably, derivatives of substituted pyrazinecarboxylic acid demonstrated significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, along with potent inhibition of oxygen evolution rate in spinach chloroplasts, indicating potential applications in antimicrobial and herbicidal research (Doležal et al., 2006).

Regioselectivity and Reaction Media Study

The synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and tert-butylhydrazine hydrochloride was studied, revealing that the reaction medium significantly influences the regioselectivity of the resulting pyrazoles. High regioselectivity for 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles was achieved using NaOH in EtOH, highlighting the importance of reaction conditions in the synthesis of pyrazole derivatives (Martins et al., 2012).

Optical Properties of Novel Derivatives

Novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were synthesized and characterized, with their fluorescence spectral characteristics investigated. The absorption and emission wavelengths were found to be less correlated with substituent groups, providing insights into the design of new materials for optical applications (Ge et al., 2014).

Synthesis of Pyrazole-5-carboxylates

A series of 4-substituted 1H-pyrazole-5-carboxylates was synthesized from unsymmetrical enaminodiketones, demonstrating a regiospecific and efficient method for obtaining pyrazole derivatives. This research contributes to the development of synthetic methodologies in organic chemistry (Rosa et al., 2008).

Facile Synthesis of Ortho-Halo-Substituted Derivatives

An efficient and practical route for the regioselective synthesis of 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids was described, showcasing the versatility of pyrazole derivatives in the synthesis of bioactive compounds (Heim-Riether, 2008).

Safety And Hazards

Propiedades

IUPAC Name |

5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-13(2,3)11-8(12(18)19)7-15-17(11)10-6-4-5-9(14)16-10/h4-7H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPPWDVUSJWTSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1C2=NC(=CC=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2797226.png)

![[2-(Diethylamino)pyrimidin-5-YL]boronic acid](/img/structure/B2797227.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2797228.png)

![2-Acetamido-N-[cyano-(4-ethylphenyl)methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2797229.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2797235.png)

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2797239.png)

![2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2797245.png)